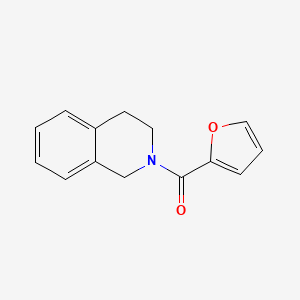

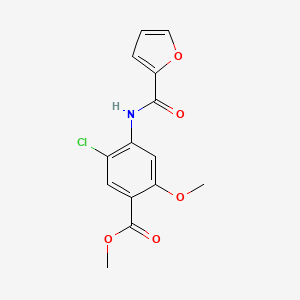

2-(2-furoyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives closely related to 2-(2-furoyl)-1,2,3,4-tetrahydroisoquinoline involves multistep reactions, including imino Diels-Alder (Povarov) reactions, cycloadditions with various anhydrides and acyl chlorides, and further modifications such as oxidation, esterification, and aromatization (Zubkov et al., 2010). Another approach involves diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, showcasing the versatility in the synthetic routes (Huber & Seebach, 1987).

科学的研究の応用

Synthesis and Reactivity

Researchers have developed various methodologies for synthesizing 2-furoyl-1,2,3,4-tetrahydroisoquinoline derivatives, exploring their reactivity and potential as scaffolds for further chemical transformations. For instance, the interactions between 4-R-substituted 2-furyl-1,2,3,4-tetrahydroquinolines and alkenes have been investigated, revealing that initial N-acylation followed by spontaneous [4+2]-cycloaddition leads to target compounds with moderate yields. These methodologies highlight the versatility of tetrahydroquinoline derivatives in organic synthesis (Zaytsev et al., 2013).

Anticancer Applications

Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents. These compounds exhibit potent cytotoxic activities against various cancer cell lines, demonstrating the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment (Redda et al., 2010).

Therapeutic Agent Development

Derivatives of 2-furoyl-1,2,3,4-tetrahydroisoquinoline have been explored for their therapeutic applications, including their roles as antimicrobial, anti-inflammatory, and anticancer agents. For example, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative has shown potent therapeutic properties, highlighting the potential of these compounds in drug discovery and development (Bonilla-Castañeda et al., 2022).

Antidiabetic Drug Development

In the search for new antidiabetic drugs, certain 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) without activating peroxisome proliferator-activated receptor (PPAR) γ. These compounds offer a novel scaffold for the development of efficacious and safe antidiabetic medications (Morishita et al., 2018).

Analytical and Characterization Studies

The analysis of tetrahydroquinoline derivatives and their metabolites plays a crucial role in understanding their pharmacokinetics and biological activities. Advanced analytical techniques such as liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) have been employed to investigate the fragmentation pathways and metabolites of these compounds, providing insights into their potential pharmaceutical applications (Hou et al., 2013).

作用機序

特性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMVIJXSGFIGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)